aha-dUTP
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Overview
Description
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate (aha-dUTP) is a modified nucleotide used in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) with an aminohexylacrylamido group attached to the uracil base. This modification allows for the incorporation of this compound into DNA during enzymatic reactions, enabling subsequent labeling with amine-reactive dyes or other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves the modification of deoxyuridine triphosphateThis is typically achieved through a series of chemical reactions that involve the protection and deprotection of functional groups, as well as the use of specific reagents and catalysts .
Industrial Production Methods
In industrial settings, the production of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The aminohexylacrylamido group can react with amine-reactive dyes, allowing for the labeling of DNA.
Enzymatic Incorporation: It can be incorporated into DNA by enzymes such as DNA polymerases during processes like reverse transcription.
Common Reagents and Conditions
Amine-Reactive Dyes: These dyes react with the aminohexylacrylamido group to label the DNA.
Major Products Formed
The major products formed from these reactions are labeled DNA molecules, which can be used in various molecular biology applications .
Scientific Research Applications
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research, including:
Molecular Biology: It is used to produce labeled DNA probes for techniques such as fluorescence in situ hybridization (FISH) and microarray analysis.
Biochemistry: It enables the study of DNA-protein interactions and the localization of specific DNA sequences within cells.
Medicine: It is used in diagnostic assays to detect specific nucleic acid sequences associated with diseases.
Industry: It is employed in the development of new diagnostic tools and technologies.
Mechanism of Action
The mechanism of action of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The aminohexylacrylamido group serves as a site for subsequent labeling with amine-reactive dyes. This allows for the visualization and detection of specific DNA sequences in various applications .
Comparison with Similar Compounds
Similar Compounds
5-Aminohexylacrylamido-2’-deoxycytidine-5’-triphosphate (aha-dCTP): Similar to 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate, this compound has an aminohexylacrylamido group attached to the cytosine base.
Aminoallyl-2’-deoxyuridine-5’-triphosphate (aa-dUTP): Another modified nucleotide used for labeling DNA, but with an aminoallyl group instead of an aminohexylacrylamido group.
Uniqueness
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification, which provides a longer spacer between the nucleotide and the dye. This reduces interactions between the nucleotide and the dye, resulting in brighter conjugates and increased accessibility for detection reagents .
Properties
Molecular Formula |
C18H31N4O15P3 |
---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-(6-aminohexylamino)-3-oxoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H31N4O15P3/c19-7-3-1-2-4-8-20-15(24)6-5-12-10-22(18(26)21-17(12)25)16-9-13(23)14(35-16)11-34-39(30,31)37-40(32,33)36-38(27,28)29/h5-6,10,13-14,16,23H,1-4,7-9,11,19H2,(H,20,24)(H,30,31)(H,32,33)(H,21,25,26)(H2,27,28,29)/b6-5+/t13-,14+,16+/m0/s1 |
InChI Key |
SJPIXOHJQKQEIV-JHCHYBNPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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